A Technical Guide to 1-Bromo-4-chloro-2-ethylbenzene (CAS No. 1160573-89-6): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 1-Bromo-4-chloro-2-ethylbenzene (CAS No. 1160573-89-6): Properties, Synthesis, and Applications in Drug Discovery
Section 1: Introduction & Significance
1-Bromo-4-chloro-2-ethylbenzene is a halogenated aromatic hydrocarbon, a specialized chemical intermediate valued for its unique substitution pattern. As a dihalo-substituted ethylbenzene, it serves as a versatile synthon, or building block, in multi-step organic synthesis. The strategic placement of bromo, chloro, and ethyl groups on the benzene ring offers distinct points for chemical modification, making it a compound of significant interest to researchers in medicinal chemistry and materials science.
The utility of halogenated organic compounds is well-established in the pharmaceutical industry. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, is structurally related to key intermediates used in the synthesis of modern therapeutics. Notably, derivatives of this scaffold are pivotal in constructing complex molecules such as SGLT2 (sodium-glucose co-transporter-2) inhibitors, a class of drugs highly effective in the management of type 2 diabetes.[1][2] This guide provides a comprehensive technical overview of 1-Bromo-4-chloro-2-ethylbenzene, covering its chemical properties, plausible synthetic strategies, critical applications in drug development, analytical characterization, and safety protocols.
Section 2: Compound Identification and Physicochemical Properties
Accurate identification is paramount for ensuring experimental reproducibility and safety. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
Table 1: Core Identification and Properties of 1-Bromo-4-chloro-2-ethylbenzene
| Property | Value | Source(s) |
| CAS Number | 1160573-89-6 | [3][4][5][6] |
| IUPAC Name | 1-Bromo-4-chloro-2-ethylbenzene | [7] |
| Synonym(s) | 2-Bromo-5-chloroethylbenzene | [3] |
| Molecular Formula | C₈H₈BrCl | [4][8] |
| Molecular Weight | 219.51 g/mol | [4][8] |
| Physical Form | Clear, colorless to pale yellow liquid | [3][5] |
| Purity | Typically ≥97% or 98% | [4][5] |
| SMILES | CCC1=CC(Cl)=CC=C1Br | [4][6] |
| InChI Key | BTGSQYQDTHZFCM-UHFFFAOYSA-N | [5] |
| Calculated LogP | 3.66 | [4] |
Section 3: Synthesis and Mechanistic Insights
Plausible Synthetic Strategy:
A common approach for synthesizing polysubstituted benzenes involves a sequence of electrophilic aromatic substitution reactions, where the directing effects of the existing substituents guide the position of new functional groups.
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Starting Material Selection: A logical starting point would be a commercially available monosubstituted or disubstituted benzene, such as 1-bromo-4-chlorobenzene or 2-chloroethylbenzene.
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Electrophilic Halogenation/Alkylation: The synthesis would proceed via reactions like Friedel-Crafts alkylation or electrophilic halogenation. The key challenge is controlling the regioselectivity. For instance, starting with 1-bromo-4-chlorobenzene, a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction could introduce the ethyl group. However, the directing effects of the bromo and chloro substituents (ortho-, para-directing but deactivating) would need to be carefully considered to achieve the desired 2-position substitution.
A generalized workflow based on these principles is outlined below. The causality behind this proposed pathway lies in leveraging the known directing effects of substituents to build molecular complexity in a controlled, stepwise manner.
Caption: A plausible synthetic route to 1-Bromo-4-chloro-2-ethylbenzene.
Section 4: Core Applications in Research and Drug Development
The primary value of 1-Bromo-4-chloro-2-ethylbenzene lies in its role as a sophisticated building block for complex target molecules, particularly pharmaceutical agents.
Intermediate for Dapagliflozin Synthesis:
A structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a documented key intermediate in the synthesis of Dapagliflozin .[9][10] Dapagliflozin is a potent and selective SGLT2 inhibitor used to treat type 2 diabetes by promoting the excretion of glucose in the urine.[1][2]
The synthesis of this crucial intermediate often starts from 5-bromo-2-chlorobenzoic acid.[9][10] The process typically involves a Friedel-Crafts reaction with phenetole, followed by reduction. 1-Bromo-4-chloro-2-ethylbenzene represents a foundational scaffold from which such intermediates can be derived, illustrating its direct relevance to the synthesis of high-value active pharmaceutical ingredients (APIs).
Caption: Role as a precursor to a key intermediate for Dapagliflozin.
Section 5: Analytical Characterization Protocol
A robust analytical workflow is essential to confirm the identity and purity of 1-Bromo-4-chloro-2-ethylbenzene. The following protocol outlines standard methods for its characterization.
Step-by-Step Methodology:
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Sample Preparation:
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For Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
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For Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
-
GC-MS Analysis:
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Objective: To confirm molecular weight and purity.
-
Procedure: Inject the prepared sample into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature gradient program (e.g., 50°C to 250°C at 10°C/min) to ensure separation from impurities.
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Expected Results: The key diagnostic feature is the molecular ion (M⁺) peak cluster in the mass spectrum. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic pattern of peaks will be observed. The expected peaks for the molecular ion [C₈H₈BrCl]⁺ would be at m/z 218, 220, and 222.
-
-
¹H NMR Spectroscopy Analysis:
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Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen atoms.
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Procedure: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
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Predicted Spectrum & Interpretation:
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Aromatic Region (δ ≈ 7.0-7.5 ppm): Three signals corresponding to the three protons on the benzene ring are expected. Their specific chemical shifts and splitting patterns (doublets, doublets of doublets) will confirm the 1,2,4-substitution pattern.
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Ethyl Group - Methylene (δ ≈ 2.6-2.8 ppm): A quartet resulting from coupling to the three protons of the adjacent methyl group.
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Ethyl Group - Methyl (δ ≈ 1.2-1.4 ppm): A triplet resulting from coupling to the two protons of the adjacent methylene group.
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The integration of these signals should correspond to a proton ratio of 3 (aromatic) : 2 (methylene) : 3 (methyl).
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Section 6: Safety, Handling, and Storage
As a halogenated aromatic compound, 1-Bromo-4-chloro-2-ethylbenzene requires careful handling in a laboratory setting.
GHS Hazard Information: Safety data for the specific CAS number 1160573-89-6 indicates the following GHS hazard statements[5]:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Laboratory Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment:
-
Hygiene Measures: Avoid ingestion, inhalation, and contact with skin or eyes.[13] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[11]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5][6]
-
Keep away from strong oxidizing agents and incompatible materials.[13]
Section 7: Conclusion
1-Bromo-4-chloro-2-ethylbenzene (CAS No. 1160573-89-6) is a high-value chemical intermediate with significant potential in organic synthesis. Its precisely arranged functional groups make it a strategic precursor for complex molecules, most notably in the development of pharmaceuticals like the SGLT2 inhibitor Dapagliflozin. A thorough understanding of its properties, analytical signatures, and safe handling procedures is crucial for its effective and responsible use in research and drug development.
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Jotani, M. M., Lee, S. M., Lo, K. M., & Tiekink, E. R. T. (2019). 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. IUCrData, 4(5). Available from: [Link]
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PubChem. 1-Bromo-4-chloro-2-ethylbenzene | C8H8BrCl | CID 18947382. Available from: [Link]
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